4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole
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Overview
Description
4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an iodine atom at the 4th position, two methyl groups at the 5th and 6th positions, and a trimethylsilyl-ethoxy-methyl group at the 1st position of the benzimidazole ring. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole typically involves multi-step reactions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be a benzimidazole derivative with an amine group replacing the iodine atom.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis .
Biology and Medicine: In biological and medicinal research, derivatives of benzimidazole, including this compound, are studied for their potential pharmacological activities. They have shown promise in areas such as antimicrobial, antiviral, and anticancer research .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific properties. Its reactivity and structural features make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom and the trimethylsilyl-ethoxy-methyl group can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 4-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
- 4-Iodopyrazole
- 4-Iodo-1-methyl-1H-pyrazole
Comparison: Compared to similar compounds, 4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole has unique structural features such as the additional methyl groups at the 5th and 6th positions. These features can influence its reactivity and applications. For example, the presence of the methyl groups can enhance its stability and modify its electronic properties, making it more suitable for specific reactions and applications .
Properties
Molecular Formula |
C15H23IN2OSi |
---|---|
Molecular Weight |
402.35 g/mol |
IUPAC Name |
2-[(4-iodo-5,6-dimethylbenzimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C15H23IN2OSi/c1-11-8-13-15(14(16)12(11)2)17-9-18(13)10-19-6-7-20(3,4)5/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
FRZSJWGFTHZCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)I)N=CN2COCC[Si](C)(C)C |
Origin of Product |
United States |
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